molecular formula C12H9Cl2N5 B11778758 (6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1706461-20-2

(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B11778758
CAS No.: 1706461-20-2
M. Wt: 294.14 g/mol
InChI Key: YGHIMZHGKLVZGS-UHFFFAOYSA-N
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Description

(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to a triazolopyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring system.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a dichlorophenyl halide and a suitable base.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dichlorophenyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.

Scientific Research Applications

(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with a similar structure but different functional groups.

    p-Hydroxyphenylethanol: Another aromatic compound with hydroxyl groups.

    4-Hydroxybenzaldehyde: A benzaldehyde derivative with a hydroxyl group.

Uniqueness

(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is unique due to its triazolopyridazine core and the presence of both dichlorophenyl and methanamine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1706461-20-2

Molecular Formula

C12H9Cl2N5

Molecular Weight

294.14 g/mol

IUPAC Name

[6-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine

InChI

InChI=1S/C12H9Cl2N5/c13-7-1-2-8(9(14)5-7)10-3-4-11-16-17-12(6-15)19(11)18-10/h1-5H,6,15H2

InChI Key

YGHIMZHGKLVZGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN3C(=NN=C3CN)C=C2

Origin of Product

United States

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